molecular formula C10H12F2N2 B13534758 3,5-Difluoro-4-(piperidin-4-yl)pyridine

3,5-Difluoro-4-(piperidin-4-yl)pyridine

Cat. No.: B13534758
M. Wt: 198.21 g/mol
InChI Key: AWFODACSEUCKGZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative with a piperidin-4-yl substituent at the 4-position. The pyridine core is substituted with fluorine atoms at the 3- and 5-positions, which confer electron-withdrawing effects and enhance metabolic stability. This compound is structurally relevant in medicinal chemistry, particularly as an intermediate for kinase inhibitors or other bioactive molecules, as seen in related compounds (e.g., ).

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

3,5-difluoro-4-piperidin-4-ylpyridine

InChI

InChI=1S/C10H12F2N2/c11-8-5-14-6-9(12)10(8)7-1-3-13-4-2-7/h5-7,13H,1-4H2

InChI Key

AWFODACSEUCKGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(piperidin-4-yl)pyridine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method starts with the reaction of pentafluoropyridine with sodium azide to form 3,5-difluoro-2,4,6-triazidopyridine, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(piperidin-4-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, basic conditions.

    Hydrogenation: Rhodium on carbon (Rh/C), acetic acid, high pressure and temperature.

Major Products

The major products formed from these reactions include various substituted pyridines and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridine ring enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Fluorination Patterns

  • This compound: Fluorine atoms at 3- and 5-positions deactivate the pyridine ring, directing electrophilic substitution to the 2- and 6-positions.
  • 2,6-Dibromo-3,5-difluoro-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)pyridine (Compound 3, ) : The perfluorinated isopropyl group at the 4-position is highly electron-withdrawing and sterically bulky, further deactivating the ring. Bromine substituents at 2- and 6-positions enhance reactivity toward cross-coupling reactions.
  • 2,3-Difluoro-5-(trifluoromethyl)pyridine (H25958, ) : The trifluoromethyl group at the 5-position synergizes with fluorine at 2- and 3-positions, creating a strongly electron-deficient ring, ideal for agrochemical or pharmaceutical intermediates requiring high lipophilicity.

Steric and Conformational Considerations

Substituent Bulk and Ring Puckering

  • The piperidin-4-yl group adopts a chair conformation in solution or crystal states, as predicted by ring-puckering analysis (). This conformation minimizes steric clashes and stabilizes intermolecular interactions.
  • In contrast, the perfluoroisopropyl group in Compound 3 () imposes significant steric hindrance, likely restricting rotational freedom and influencing crystal packing.

Crystallographic Behavior

Crystallographic studies of related compounds (e.g., ) reveal that hydrogen-bonding networks often dictate packing efficiency. The piperidin-4-yl group in the target compound may form N–H···N or N–H···F interactions, whereas perfluorinated analogs rely on weaker C–F···F–C or C–F···π interactions .

Pharmacological Relevance

  • The target compound’s piperidine moiety is a common pharmacophore in kinase inhibitors (e.g., MAP4K1 inhibitors, ). Its basic nitrogen can interact with acidic residues in enzymatic active sites.
  • O-Phenyl Carbamothioate Derivatives (): These compounds utilize fluoropyridine intermediates for carbamothioate formation. The piperidine group’s nucleophilicity may facilitate such derivatization compared to non-amine-containing analogs.

Data Table: Structural and Functional Comparison

Compound Name Substituent at 4-Position Fluorine Positions Key Properties/Applications Reference
This compound Piperidin-4-yl (basic N-heterocycle) 3, 5 Kinase inhibitor intermediate; moderate solubility
2,6-Dibromo-3,5-difluoro-4-(perfluoroisopropyl)pyridine Perfluoroisopropyl 3, 5 High steric bulk; cross-coupling precursor
2,3-Difluoro-5-(trifluoromethyl)pyridine Trifluoromethyl 2, 3 High lipophilicity; agrochemical intermediate
4-[Difluoro(trifluorophenoxy)methyl]-3,5-difluoro-biphenyl Difluoro(trifluorophenoxy)methyl 3, 5 Liquid crystal precursor; high thermal stability

Research Findings and Implications

  • Metabolic Stability : Fluorine atoms at 3- and 5-positions reduce oxidative metabolism, while the piperidine group’s basicity may enhance solubility, addressing a common limitation of highly fluorinated drugs.
  • Conformational Flexibility : Ring puckering in the piperidine moiety () could allow adaptive binding in enzymatic pockets, unlike rigid perfluorinated analogs.

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